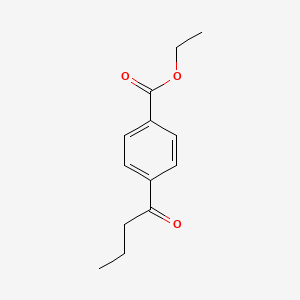

Ethyl-4-Butyrylbenzoat

Übersicht

Beschreibung

Ethyl 4-butyrylbenzoate is a chemical compound with the molecular formula C13H18O2 . It is used in scientific research and has diverse applications due to its unique properties. This compound finds utility in various fields, including pharmaceuticals and organic synthesis.

Synthesis Analysis

The synthesis of Ethyl 4-butyrylbenzoate has been reported in several studies . The general method for synthesis involves three steps: alkylation, esterification, and alkylation . The synthesis process is selected based on high total yields, mild conditions, and simple operation .

Molecular Structure Analysis

The molecular structure of Ethyl 4-butyrylbenzoate has been analyzed in several studies . The compound has a molecular weight of 206.2808 . The structure of the compound is determined using various spectroscopic techniques and quantum chemical calculations .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-butyrylbenzoate have been analyzed in several studies . The compound has a molecular weight of 206.28 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, etc. have been computed .

Wissenschaftliche Forschungsanwendungen

Entwicklung lokaler Anästhetika

Ethyl-4-Butyrylbenzoat: wurde für seine potenzielle Verwendung bei der Entwicklung neuer lokaler Anästhetika untersucht. Forscher haben verschiedene Benzoatverbindungen synthetisiert, darunter Derivate von this compound, um Medikamente zu entwickeln, die Nervenimpulse reversibel blockieren können, was zu einem vorübergehenden Verlust des Gefühls bei kleinen chirurgischen Eingriffen führt .

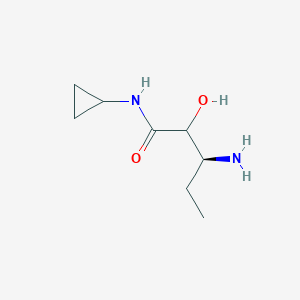

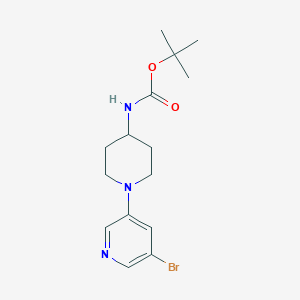

Synthese chiraler Bausteine

Im Bereich der Pharmazeutika spielt this compound eine Rolle bei der Synthese chiraler Bausteine. Diese sind entscheidend für die Entwicklung aktiver pharmazeutischer Inhaltsstoffe (APIs) mit hoher enantiomerer Reinheit, die für die Wirksamkeit und Sicherheit von Medikamenten unerlässlich ist .

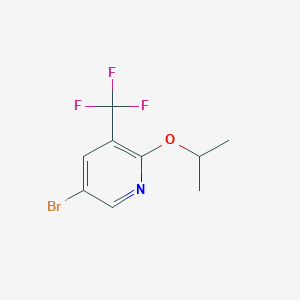

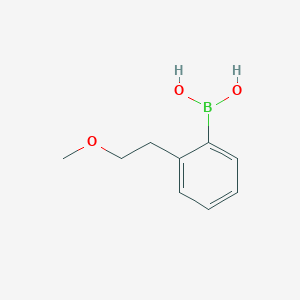

Organische Synthese

This compound wird in organischen Syntheseverfahren eingesetzt. Es dient als Vorläufer oder Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen. Seine Rolle bei den Veresterungs- und Alkylierungsreaktionen ist für die Konstruktion komplexer organischer Moleküle von Bedeutung .

Verfahrenstechnische Prozesse

In der Verfahrenstechnik ist this compound an Prozessoptimierungsstudien beteiligt. Beispielsweise wird es bei der optimalen Synthese von Estern durch integrierte Batch-reaktive Destillationskolonnen eingesetzt, was Teil von Strategien zur Prozessintensivierung ist .

Materialwissenschaft

Die Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung von flüssigkristallinen Verbindungen und nichtlinearen optischen Materialien. Seine strukturellen Eigenschaften werden manipuliert, um Materialien mit gewünschten physikalischen Eigenschaften zu erzeugen .

Umweltwissenschaften

Derivate von this compound werden hinsichtlich ihrer Umweltauswirkungen untersucht, insbesondere bei Wasseraufbereitungsprozessen. Die Abbauwege der Verbindung und ihre Wechselwirkungen mit anderen Stoffen in der Umwelt sind für Forscher von Interesse, die die Umweltverschmutzung verringern möchten .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Ethyl 4-butyrylbenzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and movement.

Mode of Action

The compound acts as a local anesthetic . It binds to specific parts of the sodium ion channels on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Biochemical Pathways

It is known that local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential . This suggests that the compound may influence the propagation of action potentials along nerve fibers, thereby affecting the transmission of nerve impulses.

Pharmacokinetics

The compound’s molecular weight is 22026 , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of Ethyl 4-butyrylbenzoate’s action is the induction of local anesthesia . By blocking nerve impulses, the compound causes a temporary loss of sensation in the area where it is applied. This makes it useful for procedures requiring local surgery or treatment .

Biochemische Analyse

Biochemical Properties

Ethyl 4-butyrylbenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in ester hydrolysis, such as esterases and lipases. These enzymes catalyze the hydrolysis of ethyl 4-butyrylbenzoate, breaking it down into its constituent acids and alcohols. The nature of these interactions involves the binding of the ester to the active site of the enzyme, followed by nucleophilic attack and cleavage of the ester bond .

Cellular Effects

Ethyl 4-butyrylbenzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, potentially altering the levels of key metabolites. Additionally, ethyl 4-butyrylbenzoate can modulate cell signaling pathways by interacting with receptors or signaling proteins, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, ethyl 4-butyrylbenzoate exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain esterases by occupying their active sites, preventing the hydrolysis of other substrates. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-butyrylbenzoate can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to ethyl 4-butyrylbenzoate has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of ethyl 4-butyrylbenzoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal cellular functions .

Metabolic Pathways

Ethyl 4-butyrylbenzoate is involved in metabolic pathways that include its hydrolysis by esterases and subsequent metabolism by other enzymes. The compound can affect metabolic flux by altering the levels of intermediates and end products in these pathways. It interacts with cofactors such as NADH and FADH2, which are essential for various enzymatic reactions .

Transport and Distribution

Within cells and tissues, ethyl 4-butyrylbenzoate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization can influence its activity and function, as it may be more effective in certain cellular environments .

Subcellular Localization

Ethyl 4-butyrylbenzoate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by its subcellular localization, as different compartments provide distinct microenvironments. Targeting signals and post-translational modifications may direct ethyl 4-butyrylbenzoate to specific organelles, where it can exert its biochemical effects .

Eigenschaften

IUPAC Name |

ethyl 4-butanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAYWIWQERYKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1403185.png)

![Spiro[2.5]octan-5-amine hydrochloride](/img/structure/B1403189.png)

![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1403191.png)

![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)

![({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403201.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-](/img/structure/B1403202.png)